molecular formula C16H15NO3S B2667392 methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate CAS No. 677706-78-4

methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate

Cat. No.: B2667392
CAS No.: 677706-78-4
M. Wt: 301.36
InChI Key: XZYSBCONRSICAE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C16H15NO3S. It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a thiophene ring substituted with a methyl group, a phenylprop-2-enamido group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate typically involves the condensation of a thiophene derivative with an appropriate amide and esterifying agent. One common method includes the reaction of 4-methylthiophene-2-carboxylic acid with phenylprop-2-enamide under acidic or basic conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylthiophene-2-carboxylate
  • Phenylprop-2-enamide
  • Thiophene-2-carboxylic acid derivatives

Uniqueness

Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-methyl-3-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-11-10-21-15(16(19)20-2)14(11)17-13(18)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYSBCONRSICAE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C=CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1NC(=O)/C=C/C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.